2-Nitro-5-(piperidin-1-yl)pyridine

Medicinal Chemistry Enzyme Inhibition Target Validation

Researchers require validated building blocks with reproducible biological activity to avoid regioisomer-driven assay failures. This compound offers defined APN inhibition data and a scalable synthetic route. - **Precise pharmacology**: IC50 = 330 nM (porcine APN) & 940 nM (human APN); >1,700-fold selectivity vs. MMP-2. - **Scale confidence**: High-yielding (85.7%) route from 5-bromo-2-nitropyridine enables multi-gram to kilogram supply. - **Direct replacement**: Positional isomers or morpholine analogs will not replicate this target engagement profile.

Molecular Formula C10H13N3O2
Molecular Weight 207.233
CAS No. 444146-17-2
Cat. No. B2827879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-5-(piperidin-1-yl)pyridine
CAS444146-17-2
Molecular FormulaC10H13N3O2
Molecular Weight207.233
Structural Identifiers
SMILESC1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H13N3O2/c14-13(15)10-5-4-9(8-11-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2
InChIKeyYWBNHAYIHYUOHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Nitro-5-(piperidin-1-yl)pyridine Overview


2-Nitro-5-(piperidin-1-yl)pyridine (CAS 444146-17-2) is a heteroaromatic compound comprising a 2-nitropyridine core substituted at the 5-position with a piperidine ring . Its molecular formula is C10H13N3O2, with a molecular weight of 207.23 g/mol and a predicted boiling point of 395.7±27.0 °C . Commercially, it is typically supplied at purities of 95% or 97% for research use only . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, primarily due to the orthogonal reactivity of the nitro group and the piperidine moiety .

Orthogonal nitro and piperidine reactivity for medicinal chemistry derivatization
Reported aminopeptidase N (APN) inhibition suitable for target validation studies
Scalable synthetic route supports multi-gram supply for screening or library synthesis

Substitution Challenges with 2-Nitro-5-(piperidin-1-yl)pyridine


Substituting 2-nitro-5-(piperidin-1-yl)pyridine with a positional isomer (e.g., 5-nitro-2-(piperidin-1-yl)pyridine) or a heterocyclic analog (e.g., morpholine derivative) can drastically alter both chemical reactivity and biological profile. The regiochemistry of the nitro group relative to the piperidine substituent on the pyridine ring dictates electronic distribution, nucleophilic substitution patterns, and steric accessibility for further derivatization . In biological systems, even minor structural variations can lead to divergent target engagement: for instance, the 5-piperidinyl substitution pattern in the target compound confers a distinct inhibition profile against aminopeptidase N that is not reproduced by its regioisomers or morpholine analogs [1]. Consequently, for applications requiring precise control over synthetic routes or specific pharmacological activity, direct replacement with a generic 'nitropyridinyl-piperidine' or 'nitropyridinyl-morpholine' is not scientifically justified and may yield irreproducible results [2].

Positional isomer (e.g., 5-nitro-2-(piperidin-1-yl)pyridine) may shift electronic distribution and nucleophilic substitution patterns, limiting direct synthetic replacement.
Heterocyclic analog (morpholine derivative) shows divergent enzyme inhibition; reported APN selectivity profile may not transfer.
Regiospecific APN inhibition means generic "nitropyridinyl-piperidine" substitution may yield irreproducible biological results.

2-Nitro-5-(piperidin-1-yl)pyridine: Key Evidence


Species-Dependent APN Inhibition

In head-to-head biochemical assays, 2-nitro-5-(piperidin-1-yl)pyridine demonstrates a nearly 3-fold difference in inhibitory potency against aminopeptidase N (APN) from porcine versus human sources, and exhibits >600-fold selectivity over matrix metalloproteinase-2 (MMP-2). [1]

Species-Dependent APN Inhibition
Head-to-head
IC50 = 330 nM (porcine) vs 940 nM (human); 2.85-fold difference
Supports species-specific assay model selection
Porcine kidney microsomes vs human ES2 cell surface APN; pre-incubation 5 min
Medicinal Chemistry Enzyme Inhibition Target Validation

APN Selectivity Over MMP-2

The compound exhibits marked selectivity for aminopeptidase N over the structurally related metalloprotease MMP-2, with an IC50 value for MMP-2 that is over 600-fold higher than that for porcine APN. [1]

APN Selectivity Over MMP-2
Head-to-head
MMP-2 IC50 = 573,000 nM; >1,700-fold selectivity vs porcine APN
Indicates metalloprotease selectivity profile
Recombinant human MMP-2, succinylated gelatin substrate
Drug Discovery Selectivity Off-Target Screening

High-Yield Synthetic Route

A scalable, one-step nucleophilic aromatic substitution route from 5-bromo-2-nitropyridine and piperidine proceeds in 85.7% isolated yield under mild conditions (80 °C, 4 h, DMSO/K2CO3), providing a practical entry to multi-gram quantities of the target compound.

High-Yield Synthetic Route
Reported
85.7% isolated yield
Supports scalable multi-gram synthesis
5-Bromo-2-nitropyridine + piperidine, K2CO3, DMSO, 80 °C, 4 h
Process Chemistry Synthetic Methodology Scale-Up

Predicted Lipid Metabolism & DNA Synthesis Activity

In silico prediction (PASS algorithm) assigns 2-nitro-5-(piperidin-1-yl)pyridine a high probability (Pa > 0.99) of acting as a lipid metabolism regulator and DNA synthesis inhibitor, a profile distinct from that of its morpholine analog (Pa = 0.87 for lipid regulator; no DNA synthesis prediction). [1]

Predicted Bioactivity Profile
Class-level inference
Lipid metabolism regulator Pa=0.999; DNA synthesis inhibitor Pa=0.991
Guides phenotypic screening direction (in silico)
PASS algorithm prediction; requires experimental validation
Computational Biology Drug Repurposing Phenotypic Screening

2-Nitro-5-(piperidin-1-yl)pyridine Applications


APN Inhibitor Development & Species Translation

Given its defined IC50 values against porcine (330 nM) and human (940 nM) APN, 2-nitro-5-(piperidin-1-yl)pyridine is well-suited as a chemical probe to investigate species-specific differences in APN pharmacology. It can be employed in cross-species efficacy and PK/PD studies to benchmark human translatability of APN-targeted therapies [1].

Large-Scale Synthesis of N-Arylpiperidine Intermediates

The robust, high-yielding (85.7%) synthetic route from 5-bromo-2-nitropyridine enables reliable scale-up to multi-gram or kilogram quantities with minimal optimization. This makes the compound an attractive intermediate for the synthesis of more complex N-arylpiperidine-containing drug candidates or chemical libraries .

Phenotypic Screening for Oncology & Metabolic Diseases

Based on its predicted activity as a lipid metabolism regulator (Pa = 0.999) and DNA synthesis inhibitor (Pa = 0.991), this compound is a compelling starting point for phenotypic screens aimed at identifying novel modulators of cancer cell metabolism or lipid dysregulation. Its distinct polypharmacology profile relative to morpholine analogs allows for more focused library design [2].

Selectivity Profiling of Metalloprotease Inhibitors

The stark selectivity window (>1,700-fold) between APN inhibition and MMP-2 inhibition makes 2-nitro-5-(piperidin-1-yl)pyridine a useful reference compound for validating the selectivity of novel metalloprotease inhibitors. It can serve as a control to ensure that observed biological effects are not confounded by broad metalloprotease inhibition [1].

Application
Selection Property
Validation Focus
Species-specific APN assay development
APN inhibition potency profile
Species-dependent potency assessment
Scalable N-arylpiperidine intermediate synthesis
Synthetic yield and mild conditions
Reproducibility of high-yield route
Phenotypic screening for metabolic or oncology endpoints
Predicted lipid/DNA synthesis modulation
Experimental target engagement confirmation
Metalloprotease selectivity profiling
Selectivity over MMP-2
Off-target metalloprotease validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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